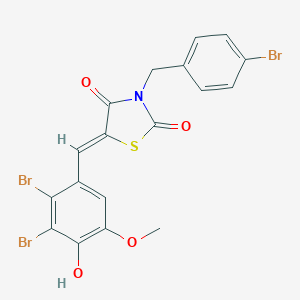
(5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the class of thiazolidine-2,4-dione derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Mécanisme D'action
The mechanism of action of (5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione have been extensively studied. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to modulate various metabolic pathways in cells, which may have implications for the treatment of diabetes and other metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is its versatility in various lab experiments. It can be easily synthesized and purified, and its effects can be studied in vitro and in vivo. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione. One of the main areas of interest is its potential use in the development of new drugs for the treatment of various diseases. It may also have potential applications in medical imaging and as a diagnostic tool. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of (5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 4-bromobenzaldehyde, 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde, and thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various chromatographic techniques.
Applications De Recherche Scientifique
(5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and inflammation. It has also been studied for its potential use as a diagnostic tool in medical imaging.
Propriétés
Nom du produit |
(5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C18H12Br3NO4S |
Poids moléculaire |
578.1 g/mol |
Nom IUPAC |
(5Z)-3-[(4-bromophenyl)methyl]-5-[(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H12Br3NO4S/c1-26-12-6-10(14(20)15(21)16(12)23)7-13-17(24)22(18(25)27-13)8-9-2-4-11(19)5-3-9/h2-7,23H,8H2,1H3/b13-7- |
Clé InChI |
JYCMPKMWBRSSKY-QPEQYQDCSA-N |
SMILES isomérique |
COC1=C(C(=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)Br)Br)O |
SMILES |
COC1=C(C(=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)Br)Br)O |
SMILES canonique |
COC1=C(C(=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide](/img/structure/B302269.png)
![N-(3,4-dimethylphenyl)-2-[2-ethoxy-4-(2-{3-nitrobenzoyl}carbohydrazonoyl)phenoxy]acetamide](/img/structure/B302270.png)
![N-(3,4-dimethylphenyl)-2-{4-[2-(3-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302271.png)
![N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302273.png)
![2-{4-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302274.png)
![2-{4-[2-(4-chlorobenzoyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302276.png)
![N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B302279.png)
![2-[4-(2-benzoylcarbohydrazonoyl)-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302280.png)
![2-[4-(2-benzoylcarbohydrazonoyl)phenoxy]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302281.png)
![2-{4-[2-(5-bromo-2-hydroxybenzoyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302282.png)
![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302285.png)
![N'-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302288.png)
![N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302290.png)
![N'-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302291.png)